3-Bromo-N-hydroxybenzamide (CAS: 2593-28-4) is a halogenated benzhydroxamic acid that serves as a critical bifunctional building block in medicinal chemistry and materials science. Structurally, it combines a highly potent zinc-binding group (ZBG)—the hydroxamic acid moiety—with a meta-positioned bromine atom[1]. This dual functionality allows it to act as a direct precursor for synthesizing histone deacetylase (HDAC) and matrix metalloproteinase (MMP) inhibitors, where the hydroxamate chelates the catalytic metal ion and the aryl bromide serves as a reactive handle for palladium-catalyzed cross-coupling reactions [2]. From a procurement perspective, sourcing this pre-formed hydroxamic acid eliminates the need for late-stage hydroxylamine conversions, which are often low-yielding and prone to O-acylation side reactions, thereby streamlining the synthesis of diverse epigenetic modulators and diagnostic imaging agents.
Substituting 3-bromo-N-hydroxybenzamide with closely related analogs fundamentally alters both synthetic processability and downstream pharmacological performance. Replacing it with the para-isomer (4-bromo-N-hydroxybenzamide) shifts the trajectory of the attached linker from an ~120° angle to a linear 180° vector, which frequently causes severe steric clashes in the L-shaped binding pockets of target metalloenzymes like HDAC6, resulting in a significant loss of binding affinity [1]. Conversely, substituting the bromine with a chlorine atom (3-chloro-N-hydroxybenzamide) drastically reduces the reactivity of the aryl halide bond in standard Suzuki or Sonogashira cross-coupling reactions. The stronger C-Cl bond requires elevated temperatures and specialized phosphine ligands to achieve satisfactory yields, conditions that often lead to the thermal degradation of the sensitive hydroxamic acid moiety [2]. Therefore, the meta-bromo configuration is strictly required to balance coupling reactivity with optimal spatial geometry.
In library synthesis workflows, the reactivity of the aryl halide is paramount for late-stage diversification. 3-Bromo-N-hydroxybenzamide readily undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions (e.g., 60–80 °C, Pd(dppf)Cl2), routinely achieving high conversion yields without degrading the ZBG [1]. In contrast, the 3-chloro-N-hydroxybenzamide comparator exhibits sluggish reactivity due to the higher bond dissociation energy of the C-Cl bond, typically yielding <40% under identical mild conditions and requiring harsher temperatures (>100 °C) or expensive Buchwald ligands that complicate purification and scale-up.
| Evidence Dimension | Cross-coupling conversion yield under mild Pd-catalysis (60–80 °C) |
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 3-chloro-N-hydroxybenzamide (<40% yield) |
| Quantified Difference | >2-fold increase in yield under mild conditions |
| Conditions | Standard Suzuki coupling conditions (Pd(dppf)Cl2, mild base, 60–80 °C) |
Ensures high-throughput library generation and limits the thermal degradation of the sensitive hydroxamic acid group during late-stage functionalization.
The meta-substitution pattern of 3-bromo-N-hydroxybenzamide is critical for targeting specific metalloenzyme isoforms. When elaborated into mature HDAC inhibitors, derivatives built from the meta-bromo scaffold project their capping groups at an ~120° angle, perfectly matching the L-shaped hydrophobic channel of HDAC6 to achieve low nanomolar potency (IC50 < 50 nM) [1]. Utilizing the 4-bromo-N-hydroxybenzamide (para) comparator forces a linear 180° projection, which clashes with the channel walls and typically reduces potency by more than 5-fold (IC50 > 250 nM) against the same target.
| Evidence Dimension | Downstream HDAC6 inhibitory potency (IC50) |
| Target Compound Data | < 50 nM (meta-linked derivatives) |
| Comparator Or Baseline | 4-bromo-N-hydroxybenzamide derivatives (> 250 nM) |
| Quantified Difference | >5-fold improvement in binding affinity |
| Conditions | In vitro HDAC6 biochemical inhibition assay |
Dictates the spatial orientation of the inhibitor, making the meta-isomer the mandatory choice for achieving isoform selectivity in epigenetic drug design.
Procuring the pre-formed hydroxamic acid provides an immediate, functional zinc-binding group (ZBG) for biological screening. 3-Bromo-N-hydroxybenzamide coordinates directly to catalytic Zn2+ ions in metalloenzymes, providing a baseline inhibitory activity that can be further optimized [1]. If a buyer instead procures 3-bromobenzamide (the simple amide analog), the compound lacks the bidentate chelating ability of the N-hydroxy group, resulting in a complete loss of meaningful metalloenzyme inhibition (baseline IC50 > 10 µM). Furthermore, attempting to convert the amide to a hydroxamic acid late in the synthesis often results in poor yields due to competing side reactions.
| Evidence Dimension | Baseline metalloenzyme zinc chelation / inhibition |
| Target Compound Data | Active bidentate ZBG present |
| Comparator Or Baseline | 3-bromobenzamide (Inactive, IC50 > 10 µM) |
| Quantified Difference | Orders of magnitude difference in baseline target engagement |
| Conditions | Direct biochemical assay for zinc-dependent enzymes |
Procuring the pre-formed hydroxamate avoids difficult late-stage chemical conversions and guarantees the presence of the critical pharmacophore.
Due to its optimal meta-substitution trajectory, this compound is the preferred starting material for synthesizing HDAC6-selective inhibitors. The bromine atom allows for the rapid attachment of bulky capping groups via Suzuki coupling, which are necessary to differentiate between HDAC isoforms in neurodegenerative and oncology drug discovery programs [1].
The compound serves as a foundational scaffold in the synthesis of [18F]-labeled positron emission tomography (PET) imaging agents. Its structural geometry allows for the precise positioning of the radiolabel, enabling high-resolution mapping of epigenetic targets in the central nervous system [1].
In pharmaceutical procurement, sourcing this pre-formed bifunctional building block accelerates the generation of matrix metalloproteinase (MMP) and HDAC inhibitor libraries. It bypasses the low-yielding late-stage conversion of amides to hydroxamic acids, allowing chemists to focus directly on diversifying the aromatic ring via standard cross-coupling workflows [2].